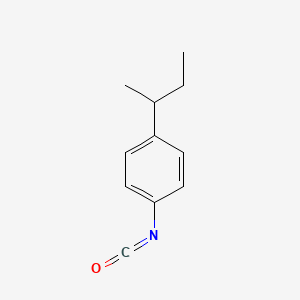

4-sec-Butylphenyl isocyanate

Description

Significance of Aromatic Isocyanate Functional Groups in Contemporary Organic Synthesis

The isocyanate group, with the formula R−N=C=O, is a cornerstone functional group in modern organic chemistry. wikipedia.org Aromatic isocyanates, where the NCO group is attached to an aromatic ring, are particularly significant due to their high reactivity and versatility. They are potent electrophiles, making them susceptible to nucleophilic attack by a wide range of functional groups, including alcohols, amines, water, and thiols. wikipedia.orgexcli.denih.gov

This reactivity is the foundation for some of the most crucial reactions in industrial and laboratory synthesis:

Polyurethane Formation: The reaction of diisocyanates with polyols (molecules with multiple hydroxyl groups) produces polyurethanes, a major class of polymers. wikipedia.orgcrowdchem.netepa.gov These polymers are ubiquitous, finding applications in flexible and rigid foams, coatings, adhesives, and elastomers. excli.deepa.gov

Urea (B33335) and Biuret Synthesis: Isocyanates react readily with amines to form ureas. wikipedia.org This reaction is fundamental in creating polyurea polymers and other materials. Further reaction of an isocyanate with a urea linkage yields a biuret. wikipedia.org

Carbamate (B1207046) (Urethane) Synthesis: The addition of an alcohol to an isocyanate results in the formation of a carbamate ester, also known as a urethane (B1682113). sci-hub.se This reaction is not only central to polyurethane chemistry but is also used to characterize hydroxyl-containing compounds. sci-hub.se

The electronic properties of the aromatic ring significantly influence the reactivity of the isocyanate group. Electron-withdrawing substituents on the ring enhance the electrophilicity of the isocyanate carbon, increasing its reaction rate, while electron-donating groups have the opposite effect. nih.govugent.be This tunable reactivity allows chemists to design isocyanates for specific synthetic purposes. The most common industrial method for synthesizing isocyanates is through the phosgenation of primary amines. wikipedia.orgpoliuretanos.net

Role of 4-sec-Butylphenyl Isocyanate within the Broader Field of Isocyanate Chemistry

Within the vast landscape of isocyanate chemistry, this compound serves primarily as a specialized chemical intermediate and building block for synthesizing target molecules in research settings. chemical-suppliers.eu Unlike major industrial diisocyanates such as Toluene Diisocyanate (TDI) or Diphenylmethane Diisocyanate (MDI), which are produced on a massive scale for polymer manufacturing, this compound is utilized for more specific, high-value applications, particularly in medicinal chemistry and materials science. crowdchem.netepa.gov

The presence of the sec-butyl group imparts specific properties to the molecule and its derivatives. This alkyl group increases the lipophilicity (fat-solubility) of the resulting compounds, which can be a crucial factor in designing bioactive molecules that need to cross cell membranes.

Detailed research findings highlight its role:

Synthesis of Anticancer Agents: In a study focused on developing new tubulin inhibitors that mimic the action of Combretastatin A-4, this compound was used as a precursor. acs.org It was reacted to form N'-(4-sec-butylphenyl)-N'-(2-chloroethyl)urea, one of several derivatives synthesized to investigate how different substituents on the phenyl ring affect antiproliferative activity. acs.org

Development of Novel Diazenedicarboxamides: Researchers aiming to create new diazenedicarboxamides with improved solubility and cytotoxicity used this compound as a key starting material. chem-soc.si The isocyanate was first converted into a semicarbazide (B1199961) intermediate, ethyl 2-(4-sec-butylphenylcarbamoyl)hydrazine-1-carboxylate, which was then further transformed into the final bioactive compounds. chem-soc.si The goal of this research was to overcome the poor aqueous solubility of previous compounds in this class. chem-soc.si

Fundamental Research Questions and Emerging Trajectories for this compound

The application of this compound in advanced research opens up several fundamental questions and defines emerging areas of investigation. Its utility as a synthetic tool allows chemists to probe the relationship between molecular structure and biological or material function.

Fundamental Research Questions:

Structure-Activity Relationships (SAR): How does the size, shape, and lipophilicity of the sec-butyl group influence the biological activity of the final molecule? Research, such as the study on tubulin inhibitors, uses this compound as one of many substituted phenyl isocyanates to systematically map out these relationships and identify optimal structures for therapeutic efficacy. acs.org

Solubility and Bioavailability: To what extent can the sec-butyl group be used to modulate the solubility of complex molecules? The research on diazenedicarboxamides demonstrates a direct attempt to use this building block to enhance the physicochemical properties of potential drug candidates, a critical challenge in pharmaceutical development. chem-soc.si

Reactivity and Steric Effects: How does the steric hindrance from the branched sec-butyl group, positioned para to the isocyanate, affect the kinetics of its reactions with various nucleophiles compared to linear (n-butyl) or more branched (tert-butyl) isomers? ugent.be

Emerging Trajectories:

Medicinal Chemistry: The primary emerging trajectory for this compound is in the design and synthesis of novel therapeutic agents. Its documented use in creating potential anticancer compounds suggests a promising future in developing new pharmaceuticals where modulating lipophilicity is key to optimizing efficacy and pharmacokinetic profiles. acs.orgchem-soc.si

Advanced Materials: While less documented, the incorporation of the 4-sec-butylphenyl moiety into polymers or surface coatings could be an area of future research. The bulky alkyl group could be used to control polymer chain packing, modify surface properties, or enhance the solubility of polymers in non-polar solvents.

Agrochemicals: The principles used in medicinal chemistry to enhance biological activity through structural modification are also applicable to the development of new pesticides and herbicides. The synthesis of novel ureas and carbamates from this compound could lead to the discovery of new agrochemicals with improved potency or environmental profiles.

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMJMZXHYWSCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400184 | |

| Record name | 4-sec-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-26-7 | |

| Record name | 4-sec-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Pathways and Mechanistic Investigations of 4 Sec Butylphenyl Isocyanate and Aryl Isocyanates

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of urethane (B1682113) chemistry and is central to the chemical behavior of aryl isocyanates such as 4-sec-butylphenyl isocyanate. The reactions are typically exothermic and proceed via nucleophilic addition to the carbon-nitrogen double bond. mdpi.com The general mechanism involves the attack of a nucleophile, which possesses a lone pair of electrons, on the electron-deficient carbonyl carbon of the isocyanate. youtube.com This initial attack breaks the pi bond of the C=N group, leading to the formation of a tetrahedral intermediate, which is then stabilized by proton transfer to the nitrogen atom. youtube.comyoutube.com Isocyanates react with compounds containing active hydrogen atoms, most notably alcohols, amines, and thiols, under mild conditions. qucosa.de

Formation of Urethanes (Carbamates), Ureas, and Thiourethanes

The reaction of this compound, as a representative aryl isocyanate, with various nucleophiles leads to the formation of several important classes of compounds. These addition reactions are fundamental to the synthesis of polyurethanes and related polymers. qucosa.deyoutube.com

Urethanes (Carbamates): The reaction between an isocyanate and an alcohol results in the formation of a urethane, also known as a carbamate (B1207046). This is the core reaction in polyurethane chemistry. qucosa.dekuleuven.be The hydroxyl group of the alcohol adds across the N=C bond of the isocyanate.

Ureas: When an isocyanate reacts with a primary or secondary amine, a urea (B33335) linkage is formed. This reaction is generally much faster than the reaction with alcohols. youtube.com

Thiourethanes: The reaction of an isocyanate with a thiol (mercaptan) yields a thiourethane (or thiocarbamate). The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. researchgate.net

These reactions are highly versatile and form the basis for a wide array of materials, from foams and elastomers to coatings and adhesives. qucosa.deresearchgate.net

The mechanism of urethane formation has been the subject of extensive investigation since the 1940s. nih.gov While appearing as a simple bimolecular addition, the reaction is mechanistically complex, with kinetics that are highly sensitive to reactant concentrations, solvents, and the presence of catalysts. nih.govrsc.org Studies often use phenyl isocyanate as a model for aryl isocyanates due to its structural simplicity.

In the absence of external catalysts, the reaction between an aryl isocyanate and an alcohol is believed to proceed through several competing pathways. The direct, uncatalyzed bimolecular addition has a high activation energy barrier. nih.gov Consequently, self-catalytic pathways involving the reactants themselves are often dominant. kuleuven.bersc.org

One proposed mechanism involves the formation of a complex between the isocyanate and multiple alcohol molecules (e.g., dimers or trimers). kuleuven.be This association increases the nucleophilicity of the reacting alcohol and facilitates proton transfer in the transition state, thereby lowering the activation energy. rwth-aachen.de Theoretical studies suggest that a supersystem involving one isocyanate molecule and at least three alcohol molecules can provide a favorable reaction pathway. kuleuven.be The reaction proceeds in a concerted manner, with the nucleophilic addition occurring across the N=C bond. kuleuven.be

The rate of urethane formation is significantly enhanced by catalysts. Both acids and bases can catalyze the reaction, as can the urethane product itself (autocatalysis). nih.govrwth-aachen.de

Base Catalysis: Tertiary amines are common catalysts for this reaction. rsc.org The proposed mechanism involves the formation of a complex between the amine and the alcohol through hydrogen bonding, which increases the nucleophilicity of the alcohol. Alternatively, the amine can form a complex with the isocyanate, increasing the electrophilicity of the carbonyl carbon. researchgate.net

Acid Catalysis: Acid catalysts function by protonating the oxygen or nitrogen atom of the isocyanate group, which increases the electrophilic character of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the alcohol.

Autocatalysis: The urethane product can act as a catalyst by forming hydrogen-bonded complexes with both the alcohol and the isocyanate, facilitating the reaction. nih.govrsc.org Additionally, recent studies have proposed that isocyanate molecules can also exert a catalytic effect, particularly when present in excess. nih.govnih.gov This pathway involves the formation of an allophanate intermediate from a non-covalent isocyanate dimer and an alcohol molecule. nih.gov This allophanate then decomposes to form the urethane and regenerate an isocyanate molecule. nih.govnih.gov

The activation energies for these different pathways vary significantly, highlighting the importance of reaction conditions.

| Reaction Condition | Reactants | Activation Energy (Ea) Range | Reference |

|---|---|---|---|

| Stoichiometric | Aryl Isocyanate + Alcohol | Relatively High | nih.govnih.gov |

| Alcohol Excess (Self-catalysis) | Aryl Isocyanate + Alcohol | 17–54 kJ/mol | nih.gov |

| Isocyanate Excess (Self-catalysis) | Phenyl Isocyanate + 1-Propanol | Lower than stoichiometric | nih.govnih.gov |

| Theoretical (Direct Bimolecular) | Isocyanate + Alcohol | >100 kJ/mol | nih.gov |

| Theoretical (Allophanate Intermediate) | Phenyl Isocyanate + 1-Propanol | 62.6 kJ/mol (TS to intermediate) | nih.govnih.gov |

The reactivity of aryl isocyanates with various nucleophiles containing active hydrogens differs significantly. The reaction proceeds via nucleophilic addition of the hydrogen donor to the electrophilic carbon of the isocyanate. researchgate.net In general, the rate of reaction is highly dependent on the nucleophilicity and basicity of the attacking species.

Amines: Primary and secondary amines are highly reactive towards isocyanates, with the reaction often occurring rapidly even at low temperatures without a catalyst. researchgate.net

Alcohols: Primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, largely due to steric hindrance. kuleuven.be

Phenols: Phenols are less reactive than aliphatic alcohols due to the lower nucleophilicity of the phenolic oxygen.

Thiols: The reaction of isocyanates with thiols is generally slower than with alcohols in the absence of a catalyst, but is significantly accelerated by base catalysis, such as with tertiary amines. researchgate.net

Oximes: Oximes also react with isocyanates, and their reactivity can be enhanced in the presence of a base catalyst. researchgate.net

In aprotic solvents with a base catalyst like triethylamine, the derivatization of amines and oximes can be quantitative even at low concentrations (e.g., 10⁻⁴ M). researchgate.net However, for alcohols, phenols, and thiols, the reaction level tends to decrease as the concentration decreases. researchgate.net

| Nucleophile | General Reactivity Order | Notes | Reference |

|---|---|---|---|

| Primary/Secondary Amines | 1 (Highest) | Very rapid, often requires no catalyst. | youtube.comresearchgate.net |

| Primary Alcohols | 2 | More reactive than secondary alcohols. | kuleuven.be |

| Secondary Alcohols | 3 | Less reactive than primary due to sterics. | kuleuven.be |

| Phenols | 4 | Less reactive than aliphatic alcohols. | researchgate.net |

| Thiols | 5 | Slow without catalyst, but strongly base-catalyzed. | researchgate.net |

| Oximes | Variable | Reactivity is base-catalyzed. | researchgate.net |

Kinetic and Mechanistic Studies of Urethane Formation (e.g., Phenyl Isocyanate with Alcohols)

Reactions with Hydroxylamine for Carbonylative Cyclization to N-Heterocycles (e.g., Isoquinolones)

Organic isocyanates are valuable intermediates in the construction of N-heterocycles. chinesechemsoc.org A notable pathway involves the reaction of aryl alkynes with hydroxylamine derivatives in the presence of carbon monoxide and a palladium catalyst to generate isoquinolones. chinesechemsoc.orgchinesechemsoc.org In this process, an alkenyl isocyanate is generated in situ as a key intermediate. chinesechemsoc.org The mechanism involves a palladium-catalyzed hydroaminocarbonylation of the alkyne with a sterically hindered hydroxylamine, followed by a Lossen-type rearrangement of an N-alkyloxylamide intermediate. chinesechemsoc.org This rearrangement expels an alcohol and generates the reactive isocyanate. chinesechemsoc.org The isocyanate then undergoes an intramolecular cyclization to yield the stable isoquinolone ring system. chinesechemsoc.org The use of a sterically bulky substituent on the hydroxylamine is crucial to suppress side reactions and facilitate the desired Lossen rearrangement, effectively "taming" the hydroxylamine for this specific transformation. chinesechemsoc.orgchinesechemsoc.org

Decarboxylative C-Terminus Amidation of Amino Acids and Peptides in the Presence of Isocyanates

A significant advancement in peptide and amino acid chemistry involves the direct amidation of the C-terminus through a decarboxylative coupling reaction with isocyanates. This method provides a rapid and environmentally conscious route to C-terminus modified amino acids and peptides, which are valuable in the development of new peptide-based drugs. nih.govresearcher.lifeacs.org The reaction is typically catalyzed by a base, such as 4-(Dimethylamino)pyridine (DMAP), and proceeds by converting carboxylic acids and isocyanates into amides with carbon dioxide as the sole byproduct. acs.orgresearchgate.netresearchgate.netacs.orgnih.gov

The mechanism involves the initial reaction between the carboxylic acid of the amino acid or peptide and the isocyanate to form a mixed carboxylic-carbamic anhydride. researchgate.netnih.gov This intermediate is unstable and subsequently undergoes decarboxylation to yield the corresponding N-substituted amide. researchgate.net This process has been shown to be compatible with common amine protecting groups used in peptide synthesis, such as Boc, Fmoc, and Cbz, without causing racemization or epimerization at the chiral centers. nih.govacs.org The reaction's versatility allows for the modification of various amino acids, including those with functionalized side chains, and has been successfully applied to synthesize C-terminus-capped peptides. acs.org

For instance, the DMAP-catalyzed reaction of N-protected amino acids with a range of aryl and alkyl isocyanates proceeds efficiently, providing a diverse library of modified amino acids. nih.govacs.org This methodology is particularly attractive due to its atom economy and the mild conditions required, making it a sustainable alternative to traditional amidation techniques that often require coupling reagents and produce significant waste. acs.orgacs.org

Oligomerization and Polymerization Reactions

Dimerization and Trimerization of Isocyanates

Aryl isocyanates, including this compound, can undergo self-oligomerization reactions, primarily dimerization and trimerization, which are often catalyzed and influenced by reaction conditions.

Dimerization results in the formation of a four-membered ring structure known as a uretdione (or uretidione). This reaction is typically reversible, especially at elevated temperatures. nih.gov The dimerization of aromatic isocyanates can be promoted by base catalysts like trialkylphosphines and pyridines. nih.gov For example, 2,4-toluene diisocyanate (TDI) is known to form a dimer under normal storage conditions. nih.gov The reversibility of this process is utilized in applications like blocked isocyanates, where the dimer can regenerate the isocyanate monomer upon heating for crosslinking reactions. nih.gov

Trimerization leads to the formation of a highly stable six-membered ring called an isocyanurate or 1,3,5-triazine-2,4,6-trione. tue.nl This cyclotrimerization is a thermodynamically favorable and often irreversible process that results in a highly stable, cross-linked structure. nih.govresearchgate.net The resulting isocyanurate rings enhance the thermal stability, mechanical properties, and flame retardancy of polyurethane materials. dntb.gov.uatue.nltue.nl A wide array of catalysts can facilitate this reaction, including tertiary amines, phosphines, alkali metal carboxylates, and various organometallic compounds. nih.govacs.orgresearchgate.netresearchgate.net While both dimerization and trimerization can occur concurrently, trimerization is generally favored at higher temperatures. nih.gov Computational studies have shown that the cyclotrimerization of isocyanates is a highly exothermic process, confirming the high thermodynamic stability of the isocyanurate ring. nih.govrsc.org

The choice of catalyst and reaction conditions allows for control over the product distribution, favoring either the dimer or the trimer. For instance, phosphine catalysts are often more efficient for dimerization compared to pyridine. nih.gov Conversely, specific catalyst systems, such as certain aluminum complexes, have been developed for the highly selective trimerization of various isocyanates under mild conditions. rsc.orgcardiff.ac.ukrsc.org

| Reaction | Product | Key Features | Catalysts |

| Dimerization | Uretdione | Reversible at elevated temperatures | Trialkylphosphines, Pyridines nih.gov |

| Trimerization | Isocyanurate | Thermodynamically stable, irreversible | Amines, Phosphines, Metal carboxylates, Organometallics nih.govacs.orgresearchgate.net |

Formation of Allophanates and Biurets from Urethane and Urea Linkages

In polyurethane chemistry, the high reactivity of the isocyanate group can lead to side reactions with the initially formed urethane and urea linkages, resulting in the formation of allophanates and biurets, respectively. These reactions introduce branching and cross-linking into the polymer network, significantly affecting the final material properties. acs.org

Allophanate formation occurs when an isocyanate group reacts with the N-H proton of a urethane linkage. tue.nlebrary.netresearchgate.netresearchgate.net This reaction is generally less favorable than urethane formation because the N-H proton in a urethane is less acidic than the hydroxyl proton of an alcohol. ebrary.net Consequently, allophanate formation typically requires conditions of excess isocyanate and elevated temperatures (often above 100-140°C). ebrary.netresearchgate.net The allophanate linkage is thermally reversible, and at temperatures above 100-150°C, it can dissociate back into a urethane and an isocyanate. ebrary.net This reversibility can be exploited in polymer processing. ebrary.net The slow formation of allophanates over time can also contribute to the post-curing and gradual improvement of mechanical properties in some polyurethane materials. ebrary.net

Biuret formation is analogous to allophanate formation, involving the reaction of an isocyanate group with the N-H proton of a urea linkage. tue.nlqucosa.de This reaction also leads to cross-linking and is favored by an excess of isocyanate and temperatures typically higher than 120°C. researchgate.net Like allophanates, biuret linkages can also be thermally reversible. researchgate.net The formation of both allophanates and biurets increases the cross-link density of the polymer network, which can enhance the stiffness and thermal stability of the resulting polyurethane. acs.org

| Linkage Formation | Reactants | Conditions | Effect on Polymer |

| Allophanate | Isocyanate + Urethane | Excess isocyanate, Elevated temperatures (>100°C) ebrary.netresearchgate.net | Cross-linking, Increased stiffness, Thermally reversible ebrary.net |

| Biuret | Isocyanate + Urea | Excess isocyanate, Elevated temperatures (>120°C) researchgate.net | Cross-linking, Increased network density |

Isocyanurate Formation via Cyclotrimerization: Catalytic Control and Materials Properties

The cyclotrimerization of isocyanates to form isocyanurate rings is a crucial reaction in the production of high-performance polyurethane materials, particularly rigid polyisocyanurate (PIR) foams. tue.nl These materials are valued for their excellent thermal stability and flame retardancy. dntb.gov.uatue.nl The formation of the isocyanurate structure is achieved through the catalytic cyclotrimerization of three isocyanate molecules. tue.nl

The mechanism of cyclotrimerization is highly dependent on the catalyst employed. tue.nl Catalysts are broadly categorized into two main classes: those operating via a Lewis basic mechanism and metal-containing catalysts. tue.nltue.nl

Lewis Base Catalysts: This group includes tertiary amines, phosphines, N-heterocyclic carbenes (NHCs), and various anionic species like carboxylates (e.g., potassium acetate), cyanates, and fluorides. acs.org The mechanism generally involves the nucleophilic attack of the catalyst on the electrophilic carbon of the isocyanate, creating a reactive intermediate that sequentially adds two more isocyanate molecules before cyclizing to release the isocyanurate and regenerate the catalyst. researchgate.netutwente.nl

Metal-Containing Catalysts: A wide range of organometallic compounds based on tin, zinc, copper, nickel, and aluminum have been shown to be effective catalysts. acs.orgrsc.orgcardiff.ac.uk For example, a hemi-labile aluminium-pyridyl-bis(iminophenolate) complex has been reported as a highly active catalyst for the trimerization of alkyl, allyl, and aryl isocyanates under mild conditions with low catalyst loadings. rsc.orgrsc.org The proposed mechanism for some metal catalysts involves a repeated coordination-insertion pathway. cardiff.ac.ukrsc.org

In systems containing alcohols, such as in the formation of polyurethane foams, two routes to isocyanurate formation have been identified: a direct one-component cyclotrimerization and a two-component route involving the formation of carbamate and allophanate intermediates. rsc.org The allophanate can then undergo an addition-elimination step to yield the isocyanurate. rsc.org

The incorporation of isocyanurate cross-links significantly enhances the properties of the final material. Compared to conventional polyurethanes, polyisocyanurate-containing materials exhibit:

Improved Thermal Stability: The isocyanurate ring is thermally stable up to high temperatures. nih.gov

Enhanced Mechanical Properties: The trifunctional cross-links create a more rigid and robust network. dntb.gov.ua

Increased Flame Retardancy: The high cross-link density and stable ring structure contribute to better fire resistance. dntb.gov.uatue.nl

| Catalyst Class | Examples | Mechanistic Feature |

| Lewis Bases | Tertiary Amines, Phosphines, N-Heterocyclic Carbenes, Potassium Acetate acs.org | Nucleophilic attack on isocyanate carbon researchgate.net |

| Metal-Containing | Organotin, Zinc, Copper, Nickel, Aluminum complexes acs.orgrsc.org | Coordination-insertion pathway rsc.org |

Reductive Transformations of Aromatic Isocyanates

Chemoselective Hydroboration Processes

The reduction of aromatic isocyanates via hydroboration offers a pathway to various valuable nitrogen-containing compounds. The chemoselectivity of these processes is highly dependent on the catalyst and reaction conditions, allowing for the controlled formation of N-boryl formamides, bis(boryl) hemiaminals, or N-boryl methyl amines. nih.govresearchgate.netbit.edu.cn

A variety of catalytic systems have been developed to achieve these transformations with high selectivity. For instance, a conjugated bis-guanidinate (CBG) supported zinc hydride complex has been shown to effectively catalyze the partial reduction of a broad range of aryl and alkyl isocyanates to N-boryl formamides, bis(boryl) hemiaminals, and N-boryl methyl amine products. nih.gov This system demonstrates good tolerance for various functional groups, including nitro, cyano, halide, and alkene moieties. nih.gov

Simpler, commercially available catalysts like sodium hydride (NaH) have also proven to be highly efficient for the chemoselective hydroboration of isocyanates. researchgate.netbit.edu.cn At very low loadings and under mild, solvent-free conditions, NaH can catalyze the selective conversion of both aliphatic and aromatic isocyanates to the corresponding hydroboration products. researchgate.netbit.edu.cn The reaction can be controlled to either open the N=C bond to form an amide linkage or to fully deoxygenate the C=O bond, yielding N-boryl methyl amines. researchgate.netbit.edu.cn

Furthermore, N-heterocyclic carbene (NHC)-copper(I) alkoxide complexes have been employed for the selective hydroboration of electron-rich isocyanates to boraformamides. rsc.org This catalytic system effectively prevents the common issue of overreduction, which is often observed with electron-poor aryl isocyanates. rsc.org

The general progression of the hydroboration of an isocyanate (R-NCO) with a borane like pinacolborane (HBpin) can be summarized as follows:

Monohydroboration: R-NCO + HBpin → R-N(Bpin)CHO (N-boryl formamide)

Dihydroboration: R-N(Bpin)CHO + HBpin → R-N(Bpin)CH(OBpin)H (bis(boryl) hemiaminal)

Hydrodeoxygenation: R-N(Bpin)CH(OBpin)H + HBpin → R-N(Bpin)CH3 (N-boryl methyl amine)

The ability to control the extent of reduction by choosing the appropriate catalyst and stoichiometry makes chemoselective hydroboration a powerful tool for the synthesis of diverse amine derivatives from isocyanates.

| Catalyst System | Substrate Scope | Predominant Product(s) |

| Zinc Hydride [{LZnH}₂] | Aryl and alkyl isocyanates | N-boryl formamide, bis(boryl) hemiaminal, N-boryl methyl amine nih.gov |

| Sodium Hydride (NaH) | Aliphatic and aromatic isocyanates | N-boryl formamides, bis(boryl)hemiaminals, N-boryl methyl amines researchgate.netbit.edu.cn |

| (IPr)CuOtBu | Electron-rich aryl and alkyl isocyanates | Boraformamides [pinBN(R)C(O)H] rsc.org |

Group 13 Element-Mediated Reduction Reactions

The reduction of aryl isocyanates, including sterically hindered derivatives like this compound, using Group 13 element-based reagents is a significant area of research for the synthesis of formamides, amines, and other reduced nitrogen-containing compounds. The reactivity and outcome of these reactions are highly dependent on the specific Group 13 element (boron, aluminum, or gallium), the nature of the ligands attached to it, and the reaction conditions.

Boron-Mediated Reductions:

Boron hydrides, particularly pinacolborane (HBpin), are widely used in the hydroboration of isocyanates. This reaction can lead to a variety of products, such as N-boryl formamides, bis(boryl) hemiaminals, and N-boryl methylamines, depending on the catalyst and reaction conditions employed. For aryl isocyanates, the electronic nature of the substituents on the aromatic ring can influence the extent of reduction. Electron-poor aryl isocyanates are more susceptible to over-reduction.

In the context of this compound, the electron-donating nature of the sec-butyl group would likely modulate the reactivity of the isocyanate group. Lewis acidic boranes can also catalyze the decarbonylation of isocyanates, and the electronic and steric properties of the substituents on the aryl ring play a crucial role in determining the composition and chain length of the resulting products.

Aluminum-Mediated Reductions:

Aluminum-based reagents have also been explored for the reduction of isocyanates. For instance, an aluminum dihydride complex stabilized by a conjugated bis-guanidinate ligand has been shown to be an effective catalyst for the chemoselective hydroboration of various heteroallenes, including isocyanates. researchgate.net This catalytic system can selectively reduce isocyanates to N-boryl formamides, bis(boryl) hemiaminals, or N-boryl methylamines by adjusting the reaction temperature and time. researchgate.net

The reaction proceeds through the activation of the isocyanate by the aluminum center, followed by hydride transfer. The steric bulk of the sec-butyl group on the phenyl ring of this compound would be expected to influence the rate of the reaction and potentially the selectivity towards the different reduction products.

Below is a data table summarizing the results of an aluminum-catalyzed hydroboration of various aryl isocyanates, which serves as a model for the expected reactivity of this compound.

| Aryl Isocyanate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| Phenyl isocyanate | 2 | 80 | 12 | N-boryl formamide, bis(boryl) hemiaminal | >99 |

| 4-Methoxyphenyl isocyanate | 2 | 80 | 12 | N-boryl formamide, bis(boryl) hemiaminal | >99 |

| 4-Chlorophenyl isocyanate | 2 | 80 | 24 | N-boryl formamide, bis(boryl) hemiaminal | >99 |

| 4-Trifluoromethylphenyl isocyanate | 2 | 80 | 24 | N-boryl formamide, bis(boryl) hemiaminal | >99 |

Gallium-Mediated Reductions:

Gallium compounds have demonstrated unique reactivity towards isocyanates. For example, a digallane compound has been shown to react with phenyl isocyanate through a [2+4] cycloaddition of the C=N bonds across the gallium-containing fragments. In the presence of a reducing agent like sodium metal, a gallium(I) carbene analogue can be formed, which exhibits diverse reactivity with isocyanates, including cycloaddition and cleavage of the N=C or C=O bonds.

A gallium dihydride complex has also been utilized as a catalyst for the hydroboration of isocyanates with pinacolborane. researchgate.net This catalytic system is effective for a range of substrates, affording the corresponding hydroborated products in high yields. The mechanism is believed to involve the activation of the isocyanate by the gallium hydride species.

Polymer Chemistry and Macromolecular Engineering with 4 Sec Butylphenyl Isocyanate Derived Monomers

Design and Synthesis of Functional Polymers

The incorporation of the 4-sec-butylphenyl isocyanate moiety into polymer chains can be envisioned through two primary strategies: creating polymers with pendant aromatic isocyanate groups and utilizing blocked isocyanate chemistry for controlled reactions.

Polymers featuring pendant isocyanate groups are highly reactive materials that can serve as platforms for a variety of chemical modifications. A versatile and effective method for preparing such polymers involves the chemical transformation of pre-existing functional groups on a polymer backbone into isocyanate moieties. rsc.org For instance, a polymer with pendant primary amine groups can be converted to a polymer with pendant isocyanate groups through a reaction with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene. rsc.org This method allows for the synthesis of polymers with a high density of reactive isocyanate sites.

Another approach is the direct copolymerization of a vinyl monomer containing a protected isocyanate group, or a monomer that can be later converted to an isocyanate. For example, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)benzene has been successfully emulsion copolymerized with diene monomers to create polymers with pendant isocyanate groups. google.com These pendant groups offer sites for grafting other molecules or for crosslinking reactions. google.com

While no specific examples of polymers with pendant this compound groups are readily found in the literature, a hypothetical synthetic route could involve the polymerization of a styrene (B11656) derivative containing a 4-sec-butylaniline (B1345595) precursor, followed by conversion of the aniline (B41778) groups to isocyanates.

The high reactivity of isocyanates can be both an advantage and a challenge in polymer synthesis and processing. To manage this, blocked isocyanates are often employed. rsc.orgusm.edu A blocking agent reacts with the isocyanate to form a thermally reversible covalent bond, rendering the isocyanate group temporarily inactive. researchgate.net This protection allows for better control over the reaction and enhances the stability and handling of the isocyanate-functionalized polymer. rsc.org

The blocked isocyanate can be deprotected at a specific temperature, regenerating the reactive isocyanate group, which can then undergo further reactions. usm.edu This strategy is particularly useful for post-polymerization modification, where a polymer with blocked isocyanate groups can be isolated and later reacted with other molecules, such as amines or alcohols, to introduce new functionalities. rsc.orgresearchgate.net Common blocking agents include phenols, lactams, and oximes. usm.edu

The application of this chemistry to this compound would involve reacting the monomer or a polymer containing its pendant group with a suitable blocking agent. The resulting blocked isocyanate polymer would exhibit enhanced stability and could be used in various applications where controlled release of the isocyanate functionality is desired.

Table 1: Representative Blocking Agents and Their Typical Deblocking Temperatures

| Blocking Agent | Typical Deblocking Temperature (°C) |

| 3,5-Dimethylpyrazole | 110 - 120 |

| Methyl Ethyl Ketoxime (MEKO) | 140 - 160 |

| ε-Caprolactam | 160 - 180 |

| Phenol | 150 - 170 |

Note: Deblocking temperatures can vary depending on the specific chemical structure and reaction conditions.

Advanced Polymerization Techniques

Living polymerization techniques offer precise control over polymer architecture, including molecular weight, polydispersity, and block sequencing. Living anionic polymerization is a particularly powerful method for the polymerization of isocyanates. researchgate.netresearcher.life

Living anionic polymerization of isocyanates has been a subject of intense research, as it allows for the synthesis of well-defined polyisocyanates. scispace.com This technique typically involves the use of an anionic initiator in a highly purified system to prevent termination reactions. researchgate.net The propagating species in the anionic polymerization of isocyanates is an amidate anion. scispace.com A significant challenge in the anionic polymerization of isocyanates is the competing trimerization reaction, which can be suppressed by using appropriate additives and reaction conditions. researchgate.netresearcher.life

A key feature of living anionic polymerization is the ability to control the molecular weight of the resulting polymer by adjusting the monomer-to-initiator ratio. encyclopedia.publibretexts.org In a living system, the number of polymer chains is determined by the amount of initiator, and the chains grow simultaneously and at a similar rate. This leads to polymers with a narrow molecular weight distribution, often characterized by a low polydispersity index (PDI) value (Mw/Mn), typically close to 1.1. researchgate.netresearcher.life

While specific data for the living anionic polymerization of this compound is not available, studies on other aromatic isocyanates have demonstrated excellent control over molecular weight and polydispersity. For example, the living anionic polymerization of phenyl isocyanate and its derivatives has been shown to yield polymers with predictable molecular weights and low PDI values.

Table 2: Hypothetical Data for Living Anionic Polymerization of an Aromatic Isocyanate

| [Monomer]/[Initiator] Ratio | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) |

| 50 | 8,750 | 8,600 | 1.08 |

| 100 | 17,500 | 17,200 | 1.10 |

| 200 | 35,000 | 34,500 | 1.12 |

| 400 | 70,000 | 68,000 | 1.15 |

Note: This table presents illustrative data based on typical results for living anionic polymerization of aromatic isocyanates. The molecular weight of the monomer is assumed to be 175.23 g/mol , corresponding to this compound.

Living anionic polymerization is an excellent method for the synthesis of block copolymers with well-defined architectures. harth-research-group.orgcmu.edu By sequentially adding different monomers to a living polymer chain, it is possible to create block copolymers with distinct segments. harth-research-group.org In the context of polyisocyanates, which typically adopt a rigid, helical (rod-like) conformation, block copolymerization with flexible (coil-like) polymers leads to the formation of "rod-coil" block copolymers. rsc.org These materials are of great interest due to their ability to self-assemble into a variety of nanostructures. rsc.org

Similarly, the sequential polymerization of two different isocyanate monomers can lead to the formation of "rod-rod" block copolymers, where each block has a distinct rigid structure. The synthesis of these complex architectures relies on the "living" nature of the polymer chain ends, which remain active for further polymerization. ethz.ch

The incorporation of this compound into such block copolymers could lead to novel materials with unique self-assembly behaviors and properties, driven by the interplay between the rigid polyisocyanate block and other polymer segments. rsc.org

Controlled Radical Polymerizations for Isocyanate-Functionalized Monomers

The direct polymerization of monomers containing highly reactive isocyanate groups presents a significant challenge in polymer synthesis. The isocyanate moiety is susceptible to side reactions with various nucleophiles, including water, and can react with certain initiators or solvents, leading to undesirable products and poor polymerization control. However, the integration of isocyanate functionality into polymers is highly desirable for creating reactive platforms for subsequent modification. Controlled radical polymerization (CRP) techniques have emerged as a powerful tool for synthesizing well-defined polymers from these challenging monomers.

Strategies to overcome the inherent reactivity of isocyanates during CRP often involve a "protecting group" approach. Monomers can be synthesized with a "blocked" isocyanate group, where the reactive NCO function is masked by a thermally labile blocking agent such as phenols, lactams, or oximes. upenn.edu This allows the monomer to be polymerized in a controlled manner using techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, yielding polymers with predictable molecular weights and low polydispersity. mdpi.com The reactive isocyanate group can then be regenerated post-polymerization by thermal deprotection, making it available for further reactions. upenn.edu

Another approach is the direct, careful polymerization of isocyanate-functional monomers. By rigorously controlling reaction conditions—such as using anhydrous solvents, purified reagents, and carefully selected initiators—unwanted side reactions can be minimized. ntu.edu.tw For instance, RAFT polymerization has been successfully used to copolymerize isocyanate-bearing monomers like 2-isocyanatoethyl methacrylate (B99206) (ICEMA) with other vinyl monomers, preserving the isocyanate functionality for post-polymerization modification. ntu.edu.tw

The choice of CRP method and reaction conditions is critical for achieving control over the polymerization of isocyanate-functionalized monomers. The following table summarizes key considerations for these polymerizations.

| Parameter | Consideration for Isocyanate Monomers | Rationale |

| Purity | All reagents and solvents must be strictly anhydrous and free of nucleophiles. | The isocyanate group reacts readily with water (to form an unstable carbamic acid, then an amine) and other nucleophiles (e.g., alcohols, amines), which would terminate the polymerization or cause crosslinking. |

| Initiator | Initiators that do not contain reactive functional groups (e.g., hydroxyl, primary/secondary amine) should be used. | To prevent reaction between the initiator and the monomer's isocyanate group. |

| Blocking Groups | Use of thermally reversible blocking agents (e.g., phenols, oximes). upenn.edu | Protects the isocyanate group during polymerization, allowing for a wider range of conditions. The group can be removed afterward to regenerate the reactive isocyanate. upenn.edu |

| Temperature | Polymerization temperature must be below the deblocking temperature if using protected monomers. | To ensure the protecting group remains intact throughout the polymerization process. |

Post-Polymerization Modification Strategies

Polymers bearing pendant isocyanate groups, such as those derived from this compound, are valuable as macromolecular scaffolds. Their true potential is often realized through post-polymerization modification (PPM), where the reactive isocyanate handles are utilized to introduce a wide array of functional groups, graft other molecules, or create crosslinked networks. This approach allows for the creation of complex, functional materials from a single, versatile parent polymer.

Thiol-Isocyanate "Click" Reactions for Side Chain Modification

Among the most efficient methods for modifying isocyanate-functionalized polymers is the thiol-isocyanate "click" reaction. This reaction is characterized by its high speed, quantitative yield, and mild reaction conditions, often requiring only a base catalyst, such as triethylamine. mdpi.comrsc.org It involves the addition of a thiol (R-SH) across the N=C bond of the isocyanate (R'-NCO) to form a thiocarbamate (or thiourethane) linkage.

This "click" chemistry approach is exceptionally useful for modifying the side chains of polymers. upenn.edu A polymer synthesized to contain pendant this compound groups can be readily functionalized by stirring it with a variety of thiol-containing molecules in the presence of a catalyst. This allows for the facile introduction of different chemical functionalities, tailoring the polymer's properties for specific applications. For example, reacting an isocyanate-functional polymer with a hydrophobic thiol can increase the polymer's hydrophobicity, while using a thiol with a fluorescent tag can create labeled polymers for imaging applications.

The reaction is highly chemoselective, meaning the isocyanate and thiol groups react preferentially with each other, leaving other functional groups in the system untouched. Research has shown that these reactions proceed rapidly and without apparent side reactions, preserving the polymer's backbone structure and narrow molecular weight distribution. mdpi.commdpi.com

Grafting and Crosslinking Approaches utilizing Isocyanate Reactivity

The high reactivity of the isocyanate group makes it an excellent chemical handle for grafting polymers onto surfaces and for creating crosslinked polymer networks. synopsys.comresearchgate.net

Grafting: Polymer chains containing isocyanate groups can be covalently attached to substrates that have active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH2) groups on their surface. This "grafting to" approach is a powerful method for surface modification. For instance, immersing a glass or cellulose (B213188) substrate, which are rich in surface hydroxyl groups, into a solution of an isocyanate-functionalized polymer can result in the formation of stable urethane (B1682113) linkages, permanently anchoring the polymer to the surface. researchgate.net This can dramatically alter the surface properties, imparting characteristics like hydrophobicity or biocompatibility.

Crosslinking: Crosslinking transforms linear or branched polymer chains into a single, insoluble three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. Isocyanate-functional polymers can be crosslinked in several ways:

With Polyols or Polyamines: Mixing the isocyanate-functional polymer with a di- or multifunctional alcohol (polyol) or amine (polyamine) crosslinker leads to the formation of urethane or urea (B33335) crosslinks, respectively.

Moisture Curing: In the presence of moisture (water), isocyanate groups can react to form an amine and carbon dioxide. The newly formed amine can then rapidly react with another isocyanate group to form a stable urea crosslink. This mechanism is the basis for many single-component polyurethane coatings and adhesives.

Trimerization: In the presence of specific catalysts, isocyanate groups can react with each other to form highly stable, six-membered isocyanurate rings. researchgate.net If each polymer chain has multiple isocyanate groups, this trimerization reaction can effectively crosslink the material. researchgate.net

Helical Polyisocyanates and Peptide Mimicry Research

Polyisocyanates are a unique class of polymers known for their rigid, helical secondary structures. The polymerization of isocyanates proceeds through the C=N bond of the NCO group, creating a polymer backbone with repeating amide-like units (-NR-CO-). The steric hindrance caused by bulky side groups, such as the 4-sec-butylphenyl group, forces the polymer chain to adopt a stable helical conformation, typically an 8/3 helix (eight repeating units per three turns of the helix).

This rigid, rod-like helical structure is reminiscent of the alpha-helices found in peptides and proteins. Consequently, helical polyisocyanates have attracted significant interest as scaffolds for peptide mimicry. The stable and predictable helical conformation provides a framework upon which functional groups can be arranged in a precise, spatially defined manner. By attaching specific side chains to the polyisocyanate backbone, researchers aim to mimic the surface of a protein and replicate its biological function, such as binding to other proteins or catalyzing reactions. The 4-sec-butylphenyl group itself provides a bulky, hydrophobic moiety, and polymers derived from it could serve as a foundational structure for further functionalization to create more complex biomimetic systems.

Polymer-Based Resistive Memory Applications

Resistive memory devices, often called Resistive Random-Access Memory (ReRAM), are a type of non-volatile memory that operates by changing the resistance of a material. synopsys.com A typical device consists of a layer of active material sandwiched between two electrodes. mdpi.com By applying a specific voltage, the device can be switched between a high resistance state (HRS or "OFF" state) and a low resistance state (LRS or "ON" state), enabling the storage of binary data. synopsys.com

Organic polymers have emerged as promising materials for resistive memory applications due to their low cost, flexibility, and solution processability. mdpi.com The resistive switching mechanism in polymers can vary. mdpi.com In some cases, it involves the formation and rupture of conductive filaments through the polymer layer, which may be composed of metal ions from an active electrode (like silver) that migrate into the polymer matrix. upenn.edu In other systems, the switching is based on charge-transfer mechanisms or conformational changes within the polymer itself. mdpi.com

While specific research focusing on polymers derived from this compound for resistive memory is not prominent, the broader class of isocyanate-based polymers, such as polyurethanes and polyureas, possess properties that could be relevant for this application. Their ability to form well-defined films, their inherent polarity due to the amide-like linkages, and their potential to coordinate with metal ions could be exploited in the design of new resistive memory materials. The insulating nature of the polymer in its pristine state could provide the necessary high resistance "OFF" state, while mechanisms to create conductive pathways could be engineered to achieve the "ON" state.

Computational Chemistry and Theoretical Modeling of Aromatic Isocyanate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of aromatic isocyanate molecules. nih.govmdpi.com These first-principle approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for predicting its behavior. mdpi.com For aromatic isocyanates, these methods are used to study reactions like urethane (B1682113) formation, cyclotrimerization, and reactions with atmospheric radicals. acs.orgmdpi.comnih.govresearchgate.net

Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms involving aromatic isocyanates. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers, which govern the reaction kinetics. mdpi.comworldscientific.com

Key Research Findings:

Urethane Formation: DFT studies on the reaction between phenyl isocyanate and alcohols have shown that the high energy barrier for the direct bimolecular reaction is significantly lowered when additional alcohol or urethane molecules are present, acting as catalysts. mdpi.com This highlights the importance of autocatalysis in polyurethane formation.

Cyclotrimerization: The formation of isocyanurate rings from aromatic isocyanates, a reaction used to enhance polyurethane properties, has been investigated using DFT. nih.govtue.nl Studies on phenyl isocyanate catalyzed by acetate anions revealed that the carboxylates are precatalysts, leading to the formation of highly nucleophilic deprotonated amide species that are the true active catalysts. acs.orgtue.nl

Atmospheric Reactions: The gas-phase reactions of aromatic isocyanates with hydroxyl (OH) radicals, a key atmospheric oxidant, have been modeled. nih.govresearchgate.net For p-tolyl isocyanate, used as a proxy for larger aromatic diisocyanates, calculations showed that OH addition to the aromatic ring is the dominant pathway, rather than attack at the isocyanate group. nih.govresearchgate.net

| Reaction Type | Model System Studied | Computational Method | Key Finding |

| Urethane Formation | Phenyl Isocyanate + Alcohols | G4MP2, SMD | Reaction barrier is lowered by alcohol or urethane-mediated catalysis (autocatalysis). mdpi.com |

| Cyclotrimerization | Phenyl Isocyanate + Acetate | TPSS-D3 | Carboxylates act as precatalysts, forming more active deprotonated amide species. acs.org |

| Reaction with Cellulose (B213188) | 2,4-Toluene Diisocyanate (TDI) | B3LYP/6-31++G(d,p) | A neighboring glucose unit acts as a catalyst, significantly reducing the reaction energy barrier. worldscientific.com |

| Atmospheric Oxidation | p-Tolyl Isocyanate + OH Radical | CCSD(T)//M06-2X | The primary reaction pathway is OH addition to the aromatic ring, not the NCO group. nih.govresearchgate.net |

The reactivity of the isocyanate group (–N=C=O) is dictated by its electronic structure. The carbon atom, positioned between two highly electronegative atoms (nitrogen and oxygen), carries a significant partial positive charge, making it strongly electrophilic and susceptible to nucleophilic attack. nih.gov Quantum chemistry methods are used to calculate various electronic properties that serve as reactivity descriptors.

Key Descriptors and Their Significance:

Atomic Charges: Methods like Mulliken population analysis can quantify the partial charges on each atom, confirming the electrophilic nature of the isocyanate carbon.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO and its localization on the NCO group indicate the molecule's susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a descriptor of chemical stability. scirp.orgscirp.org

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution around a molecule, visually identifying regions of positive (electrophilic) and negative (nucleophilic) potential, thereby predicting sites for chemical reactions. scispace.com

For a molecule like 4-sec-butylphenyl isocyanate, the sec-butyl group, being an electron-donating group, would slightly modulate the electronic properties of the aromatic ring and the reactivity of the isocyanate functional group compared to an unsubstituted phenyl isocyanate.

DFT and ab initio methods can accurately predict a range of thermodynamic and spectroscopic properties for molecules like this compound, which can be valuable for process modeling and material characterization. scirp.orgresearchgate.netmdpi.com

Thermodynamic Properties: Calculations can yield standard enthalpies of formation, entropies, and Gibbs free energies. scirp.orgmdpi.com This data is essential for predicting reaction equilibria and understanding the stability of different isomers or conformers.

Spectroscopic Properties:

Vibrational Spectroscopy: Theoretical calculations of harmonic vibrational frequencies are routinely used to predict and interpret experimental infrared (IR) and Raman spectra. scirp.orgscispace.comaip.org The characteristic strong absorption band of the NCO group, typically found around 2250-2275 cm⁻¹, can be precisely calculated.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be computed to aid in the structural elucidation of isocyanates and their reaction products. physchemres.org

Mass Spectrometry: While not a direct output of quantum calculations, properties like predicted collision cross-section (CCS) values, which are related to the molecule's shape and size, can be derived and are useful in mass spectrometry analysis. uni.lu

| Property | Adduct | Predicted Value for this compound |

| Collision Cross Section (Ų) | [M+H]⁺ | 137.3 |

| [M+Na]⁺ | 144.8 | |

| [M-H]⁻ | 142.4 | |

| [M+NH₄]⁺ | 158.1 |

Data sourced from PubChem predictions using CCSbase. uni.lu

Molecular Dynamics Simulations

While quantum mechanics excels at modeling individual molecules or small reactive clusters, Molecular Dynamics (MD) simulations are used to study the collective behavior of thousands to millions of molecules over time. figshare.comacs.org MD is essential for predicting the bulk properties of materials derived from isocyanates, such as polyurethanes, and for understanding phenomena like phase separation and mechanical response. mdpi.comacs.org

MD simulations rely on "force fields," which are sets of parameters describing the potential energy of a system as a function of its atomic coordinates. The choice of model resolution represents a trade-off between computational cost and the level of detail.

Atomistic Models: In these models, every atom is represented explicitly. This provides a high level of detail, allowing for the explicit modeling of specific interactions like hydrogen bonding, which is critical in polyurethane systems. acs.org Force fields such as GAFF-IC have been developed for isocyanates. figshare.comacs.orgnsf.gov All-atom simulations are used to study the structure and properties of the hard and soft segments in polyurethanes derived from aromatic isocyanates. acs.org

Coarse-Grained (CG) Models: To simulate larger systems over longer timescales, coarse-graining is necessary. acs.orgresearchgate.net In CG models, groups of atoms (like a phenyl ring or a polyol repeat unit) are represented as single "beads." acs.orgresearchgate.net This reduction in the degrees of freedom allows for significant computational speed-up. acs.org These models are particularly useful for studying the large-scale morphology of phase-separated polyurethanes. mdpi.comresearchgate.net Hybrid all-atom/coarse-grained models have also been developed to retain atomic detail in specific regions of interest, such as the urea (B33335) or urethane groups, while coarse-graining the rest of the polymer chain. acs.org

| Model Type | Description | Advantages | Disadvantages |

| All-Atom (AA) | Every atom is simulated individually. | High accuracy, explicit treatment of hydrogen bonds and specific interactions. acs.org | Computationally expensive, limited to smaller system sizes and shorter timescales. mdpi.com |

| Coarse-Grained (CG) | Groups of atoms are lumped into single "beads". researchgate.net | Can simulate large systems (millions of atoms) for long durations (microseconds). acs.org | Loss of chemical detail, interactions are averaged. acs.org |

| Hybrid AA/CG | Atomistic detail is preserved for key functional groups, while other parts are coarse-grained. acs.org | Balances computational efficiency with chemical accuracy for specific interactions. acs.org | Complex model development and parameterization. |

Machine Learning Approaches in Isocyanate Chemistry Modeling

Machine learning (ML) is an emerging and powerful tool for accelerating the design and characterization of materials based on isocyanates. mdpi.comresearchgate.net Instead of relying solely on physics-based simulations, ML models learn relationships directly from data, which can be sourced from experiments, simulations, or a combination of both. nih.gov

Applications in Isocyanate Chemistry:

Property Prediction: ML algorithms can be trained to predict the macroscopic properties of polyurethanes—such as stress-at-break, strain-at-break, or foam density—based on the chemical structures of the isocyanate and polyol monomers and their formulation ratios. frontiersin.orgfrontiersin.orgaiche.org This bypasses the need for costly and time-consuming synthesis and testing or large-scale simulations for every new formulation.

Hierarchical Machine Learning (HML): HML models incorporate domain knowledge (i.e., chemical and physical principles) into the model architecture. frontiersin.orgfrontiersin.org For instance, instead of directly relating monomer composition to mechanical properties, an intermediate layer of descriptors representing intermolecular interactions or chain architecture can be used, leading to more accurate predictions, especially with small datasets. frontiersin.orgfrontiersin.org

Accelerating Simulations: ML can be used to develop more accurate and efficient force fields for MD simulations. By training on high-accuracy data from quantum chemical calculations, ML potentials can achieve quantum-level accuracy at a fraction of the computational cost.

Generative Models: Advanced ML techniques like generative adversarial networks (GANs) can be used to design new material microstructures or even propose novel monomer chemistries with desired target properties. github.io

The integration of ML with high-throughput simulations and experiments is paving the way for a new paradigm of rapid discovery and optimization of isocyanate-based materials. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone for the analysis of 4-sec-Butylphenyl isocyanate, enabling detailed structural confirmation and real-time monitoring of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the aromatic and the aliphatic sec-butyl protons. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the sec-butyl group present a more complex pattern, including a sextet for the methine proton (CH) coupled to the adjacent methyl and methylene protons, a multiplet for the methylene protons (CH₂), and triplets or doublets for the terminal methyl groups (CH₃).

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Key resonances include the highly deshielded carbon of the isocyanate group (NCO), typically found significantly downfield. The aromatic carbons show distinct signals, with the ipso-carbons (carbons attached to the NCO and sec-butyl groups) having unique chemical shifts compared to the other aromatic carbons. The aliphatic carbons of the sec-butyl group also provide four distinct signals. The chemical shifts in ¹³C NMR are crucial for confirming the connectivity of the molecule. dtic.milresearchgate.net

Table 1: Predicted NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on typical values for similar functional groups and structural motifs.

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Isocyanate (NC O) | - | 120-130 |

| Aromatic (C₆H ₄) | 7.0 - 7.5 | 125-150 |

| sec-Butyl C H | 2.5 - 2.8 | 40-45 |

| sec-Butyl C H₂ | 1.5 - 1.7 | 30-35 |

| sec-Butyl CH-C H₃ | 1.2 - 1.3 | 20-25 |

| sec-Butyl CH₂-C H₃ | 0.8 - 0.9 | 10-15 |

Infrared (IR) Spectroscopy (FT-IR, MIR, NIR) for NCO Content Determination

Infrared (IR) spectroscopy is a powerful and widely used technique for the functional group analysis of isocyanates and for quantifying their concentration, particularly through the monitoring of the isocyanate (NCO) group.

FT-IR/MIR Spectroscopy: The most prominent feature in the mid-infrared (MIR) spectrum of an isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group. remspec.com This peak appears in a distinct region of the spectrum, typically between 2250 and 2275 cm⁻¹. azom.cominstanano.com This region is often free from other interfering absorptions, making it an ideal spectroscopic marker for both identification and quantification. remspec.comazom.com The intensity of this peak is directly proportional to the concentration of the isocyanate, a principle derived from the Beer-Lambert law. azom.com This relationship allows for the real-time monitoring of reactions involving isocyanates, such as polyurethane formation, by observing the decrease in the intensity of the NCO peak over time. remspec.compaint.orgthermofisher.com

Table 2: Characteristic IR Absorption for Isocyanate Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Application |

| Asymmetric Stretch (N=C=O) | 2250 - 2275 | Strong, Sharp | Identification, Quantification, Reaction Monitoring |

Near-Infrared (NIR) Spectroscopy: FT-NIR spectroscopy serves as a rapid and non-destructive alternative for determining the NCO content, particularly in industrial process control. selectscience.net This method allows for quick quality control analysis of isocyanates and can determine key quality parameters, such as NCO content, in less than a minute. youtube.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification, often at trace levels.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, Fluorescence, Electrochemical Detection)

High-Performance Liquid Chromatography (HPLC) is a versatile and extensively used technique for the analysis of isocyanates. Due to the high reactivity of the isocyanate group, analysis typically requires a derivatization step to convert the analyte into a more stable and easily detectable compound, usually a urea (B33335) derivative. tandfonline.com

Common derivatizing agents include amines like 9-(N-methylaminomethyl)-anthracene (MAMA) or di-n-butylamine (DBA). tandfonline.comdiva-portal.org The resulting urea derivatives are then separated using reversed-phase HPLC on columns such as C18. tandfonline.comrsc.org

Detection Modes:

UV Detection: The urea derivatives of aromatic isocyanates possess strong UV absorbance, making UV detection a common and robust method. nih.gov Detection is often performed at 254 nm. tandfonline.comrsc.orgrsc.org

Fluorescence Detection: For higher sensitivity, derivatizing agents that introduce a fluorescent tag, such as MAMA, are employed. tandfonline.comrsc.org This allows for detection limits that can be ten to twenty times lower than those achieved with standard UV detection. tandfonline.com

Electrochemical Detection (EC): EC detection can offer even greater sensitivity than UV detection, in some cases by an order of magnitude. rsc.orgnih.gov This method is particularly useful for trace analysis of airborne isocyanates. nih.gov

Table 3: Comparison of HPLC Detection Modes for Isocyanate Analysis

| Detector | Principle | Typical Derivatizing Agent | Advantages | Detection Limit Example |

| UV | UV Absorbance of derivative | N-4-nitrobenzyl-N-n-propylamine, MAMA | Robust, widely available nih.govnih.gov | ~1-10 µg/m³ (air) |

| Fluorescence | Emission of light by fluorescent tag | 9-(N-methylaminomethyl)-anthracene (MAMA) | High sensitivity and selectivity tandfonline.comrsc.org | ~1 x 10⁻⁴ mg/m³ (air) rsc.org |

| Electrochemical (EC) | Redox reaction of derivative | Various amines | Very high sensitivity nih.gov | ~0.1 µg/m³ (air) nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) can also be employed for the determination of isocyanates, though it is generally less common than HPLC for these compounds due to their reactivity and low volatility. The analysis typically involves an indirect method. One established procedure is a modification of an ASTM method where the isocyanate sample is reacted with an excess of di-n-butylamine (DBA). nih.gov The unreacted, excess DBA is then quantified by GC. The amount of isocyanate in the original sample is calculated indirectly from the amount of consumed DBA. This GC-based method offers advantages of high precision and requires a smaller sample size compared to traditional titrimetric methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Chemiluminescent Nitrogen Detection (CLND)

For the most demanding analytical challenges requiring high sensitivity and specificity, the coupling of liquid chromatography with advanced detectors like mass spectrometry or a chemiluminescent nitrogen detector is employed.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides highly sensitive and selective identification and quantification of isocyanates. nih.gov This technique allows for the structural confirmation of the derivatized isocyanate by analyzing its molecular weight and fragmentation patterns. nih.gov LC-MS/MS is capable of detecting residual isocyanates in complex matrices at very low levels, making it a powerful tool for research and regulatory compliance. diva-portal.orgnih.gov

Chemiluminescent Nitrogen Detection (CLND): LC-CLND is a nitrogen-specific detection method that offers a linear and equimolar response to nitrogen-containing compounds, regardless of their structure. srainstruments.comresearchgate.net The detector works by high-temperature combustion of the column effluent, which converts all nitrogen-containing compounds into nitric oxide (NO). srainstruments.comsim-gmbh.de This NO then reacts with ozone in a reaction chamber, producing an excited nitrogen dioxide molecule that emits light (chemiluminescence) as it returns to its ground state. sim-gmbh.deteledynelabs.com The amount of light produced is directly proportional to the amount of nitrogen that was in the sample. This technique is highly specific and avoids interference from complex sample matrices. sim-gmbh.de It has been successfully used to account for the total isocyanate content in technical products. researchgate.net

Mass Spectrometry (e.g., MALDI-TOF) for Polymer Analysis and Reaction Product Identification

Mass spectrometry (MS) is a potent tool for the analysis of polymers and the identification of reaction products due to its high sensitivity and ability to provide detailed structural information based on mass-to-charge ratios. nih.gov Among the various ionization techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for synthetic polymer characterization. nih.govsigmaaldrich.comrsc.org

Principles of MALDI-TOF MS in Polymer Analysis:

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers with minimal fragmentation. nih.gov The process involves embedding the polymer analyte in a matrix of small, organic molecules that strongly absorb laser energy. When irradiated by a laser, the matrix absorbs the energy and transfers it to the analyte, causing desorption and ionization, typically by forming singly charged ions. nih.gov These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio, allowing for the determination of the polymer's molecular weight distribution, repeating units, and end-group structures. nih.govyoutube.com

Applications for Isocyanate-Based Polymers:

In the context of polymers derived from this compound, such as polyurethanes, MALDI-TOF MS can provide invaluable information:

Molecular Weight Distribution: It can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymer, which are critical parameters influencing its physical properties. sigmaaldrich.com

End-Group Analysis: The technique can confirm the chemical structure of the polymer chain ends. This is crucial for verifying that the polymerization reaction with this compound and a polyol has proceeded as expected and for identifying any side reactions. nih.govsigmaaldrich.com

Identification of Reaction Products: MALDI-TOF MS can be used to identify various species in a reaction mixture, including unreacted monomers, oligomers, and complex polymer structures. nih.gov For instance, in the reaction of this compound, it could identify cyclic species or products from side reactions.

Hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also employed for the analysis of isocyanates and their reaction products. astm.orgnih.gov LC separates the different components of a mixture, which are then ionized and analyzed by the mass spectrometer. nih.gov This approach is highly selective and can be used to identify and quantify specific isocyanate-derived compounds, even in complex matrices like polyurethane foams. nih.govresearchgate.net For example, LC-MS/MS can be used to detect residual this compound monomer in a finished polymer product. nih.gov

Derivatization Strategies for Enhanced Detection and Stability of Isocyanates in Research Samples

The high reactivity and instability of isocyanates like this compound present significant challenges for their direct analysis. rsc.orgbohrium.com To overcome these issues, derivatization is a widely employed strategy. rsc.orgresearchgate.net This process involves reacting the isocyanate group (-NCO) with a specific reagent to form a stable, easily detectable derivative. rsc.orgresearchgate.net The primary goals of derivatization are to stabilize the highly reactive isocyanate and to enhance its detectability by analytical instruments like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. rsc.orgbohrium.com

The choice of a derivatizing reagent is critical and should possess several key characteristics:

Rapid reaction with all isocyanate groups. nih.govsigmaaldrich.com

Formation of a stable derivative. nih.gov

The derivative should be selectively and sensitively detectable. nih.govsigmaaldrich.com

The detector response should be proportional to the number of derivatized isocyanate groups. nih.govsigmaaldrich.com

Ongoing research focuses on developing new derivatizing agents with improved performance characteristics. A notable example is 1-(9-anthracenylmethyl)piperazine (MAP). nih.govsigmaaldrich.com MAP was synthesized to address the limitations of existing reagents, particularly for the analysis of non-monomeric isocyanate species where analytical standards are often unavailable. nih.govsigmaaldrich.com

MAP offers several advantages, including high reactivity with the isocyanate group and the formation of derivatives that exhibit strong UV absorbance and fluorescence, leading to high sensitivity. nih.govresearchgate.net The performance of MAP has been rigorously evaluated and compared to other established reagents like 1-(2-methoxyphenyl)piperazine (MOPP), 9-(methylaminomethyl)anthracene (MAMA), and tryptamine (TRYP). nih.govsigmaaldrich.comresearchgate.net Studies have shown that MAP reacts faster with phenyl isocyanate than MAMA and TRYP. rsc.org The favorable performance of MAP has led to its consideration for methods determining total isocyanate groups in air samples. nih.govsigmaaldrich.comsigmaaldrich.com

The selection of a derivatizing agent is often based on a comparative analysis of its reactivity and the properties of the resulting derivative. The reactivity of different agents towards a specific isocyanate can vary significantly, which can influence the accuracy of the quantification.

A study comparing several reagents for their reaction with phenyl isocyanate, a compound structurally related to this compound, provides a clear example of this analysis. The relative reactivities were established, demonstrating significant differences between the agents. nih.govsigmaaldrich.comresearchgate.net

| Derivatizing Agent | Abbreviation | Relative Reactivity with Phenyl Isocyanate |

| 1-(9-anthracenylmethyl)piperazine | MAP | 100 |